molecular formula C31H30ClN5O3S2 B1574197 WEHI-539 hydrochloride

WEHI-539 hydrochloride

Numéro de catalogue B1574197
Poids moléculaire: 620.18
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

WEHI-539, has high affinity (subnanomolar) and selectivity for BCL-XL and potently kills cells by selectively antagonizing its prosurvival activity. WEHI-539 has a high affinity for BCL-XL (IC50 = 1.1 nM). The prosurvival BCL-2 family protein BCL-XL is often overexpressed in solid tumors and renders malignant tumor cells resistant to anticancer therapeutics. The optimized compound, WEHI-539 interacts with residues in the P4 pocket and adopts a distinct binding mode compared to ABT-737. WEHI-539 induces apoptosis in MEFs only if they lack MCL-1 supports the notion that cell killing induced by WEHI-539 is due to direct inhibition of BCL-XL. Accordingly, restoring expression of MCL-1 in mcl-1 knockout cells renders them highly resistant to WEHI-539. WEHI-539 could only kill cells that contained BAK(fig). This observation was confirmed in MEFs where both the amount and activity of MCL-1 were abrogated by expression of its natural and selective BH3-only ligand NOXA. Cytochrome c release and caspase-3 processing confirmed that WEHI-539 induces apoptosis in BAX-deficient MEF cells expressing BIM2A but not in their BAK-deficient counterparts. Remarkably, WEHI-539 efficiently triggered the killing of platelets purified from mice or humans in culture. 

Applications De Recherche Scientifique

  • BCL-XL Inhibition and Cancer Research : WEHI-539 is recognized for its potent and selective inhibition of BCL-XL, a protein often overexpressed in solid tumors, leading to resistance to anticancer therapies. This compound is effective in inducing apoptotic responses in malignant tumor cells, especially those reliant on BCL-XL for survival, making it a valuable tool in cancer research. Its ability to distinguish the roles of BCL-XL from other prosurvival proteins in both normal and malignant cells is notable (Lessene et al., 2013).

  • Synergy with Chemotherapy in Ovarian Cancer : In the context of ovarian cancer, WEHI-539 has shown potential in enhancing the effectiveness of carboplatin, a common chemotherapy drug. Studies indicate that its mechanism of targeting BCL-XL is essential for this synergistic effect, highlighting its potential in developing more effective cancer treatment strategies (Abed et al., 2016).

  • Breast Cancer Treatment and Bioenergetics : Research involving breast cancer cells has demonstrated that inhibitors like WEHI-539, which selectively target BCL-XL, can significantly affect mitochondrial ATP production. This indicates a role beyond just inducing cell death, impacting cancer metabolism and suggesting potential in combination therapies with glycolysis inhibitors for enhanced cancer treatment effectiveness (Lucantoni et al., 2018).

  • Role in Mitochondrial Inner Membrane Dynamics : WEHI-539's ability to inhibit the anti-apoptotic activity of BCL-XL has implications in neurological research as well. It is observed to influence the mitochondrial inner membrane potential, which is crucial in understanding neurodegenerative diseases and brain injuries. Low concentrations of WEHI-539 have shown neuroprotective properties, making it a potential candidate for therapeutic interventions in brain injuries (Park et al., 2017).

Propriétés

Nom du produit

WEHI-539 hydrochloride

Formule moléculaire

C31H30ClN5O3S2

Poids moléculaire

620.18

Synonymes

(E)-5-(3-(4-(aminomethyl)phenoxy)propyl)-2-(8-(2-(benzo[d]thiazol-2-yl)hydrazono)-5,6,7,8-tetrahydronaphthalen-2-yl)thiazole-4-carboxylic acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.